REACTION_CXSMILES
|
C1([NH2:7])C=CC=CC=1.C([CH:15](Br)[C:16]([O-:18])=[O:17])C1C=CC=CC=1.CN(C)[C:22]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][C:30]=2N(C)C)C=CC=1.[I-].[Na+]>C(#N)C.CN(C=O)C>[C:31]1([CH2:22][O:18][C:16](=[O:17])[CH2:15][NH2:7])[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:3.4|
|
Name
|
3-(octadecyloxy)
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N
|
Name
|
benzylbromoacetate
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)[O-])Br
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC2=CC=CC(=C12)N(C)C)C
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed under argon for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed at reduced pressure, ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
WASH
|
Details
|
the extract was washed with 0.01 N HCl, with NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure to an oil
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on 75 g of silica gel using 15% ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC(CN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |